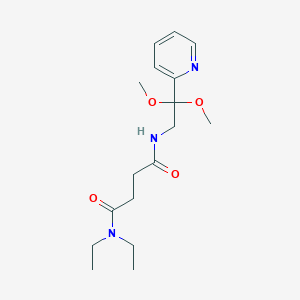![molecular formula C17H21NO4 B7114208 4-(3-Ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B7114208.png)
4-(3-Ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxy-8-azabicyclo[321]octane-8-carbonyl)benzoic acid is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of specific catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, potentially interacting with various biomolecules. Research into its biological effects could lead to the development of new pharmaceuticals or therapeutic agents.
Medicine: Potential medical applications include the development of drugs targeting specific diseases. Its unique structure may allow it to interact with biological targets in a way that other compounds cannot.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(3-Ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. Understanding its mechanism of action is crucial for developing its applications in medicine and industry.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but may have different substituents or functional groups.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different bicyclic structures.
Uniqueness: 4-(3-Ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid is unique due to its combination of the ethoxy group and the bicyclic structure, which may confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
4-(3-ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-22-15-9-13-7-8-14(10-15)18(13)16(19)11-3-5-12(6-4-11)17(20)21/h3-6,13-15H,2,7-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHPRZIVPVBZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[(4-Bromothiophene-2-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114148.png)
![3-[4-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanecarbonyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114149.png)
![3-[4-[(2-Tert-butyl-1,3-thiazole-4-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114157.png)
![3-[4-[(5-tert-butyl-1H-pyrazole-3-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114159.png)
![3-[4-[(3-Fluoro-5-methylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114162.png)
![3-[4-[(5-Chlorothiophene-2-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114178.png)
![1-[2-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid](/img/structure/B7114180.png)
![6-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine-1-carbonyl]pyridine-3-carboxylic acid](/img/structure/B7114186.png)

![3,3-Dicyclopropyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B7114196.png)
![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide](/img/structure/B7114216.png)
![4-fluoro-N-[2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B7114217.png)
![1-(4-fluorophenyl)-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7114219.png)
![Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B7114221.png)
